molecular formula C10H13N5 B13994594 2-(4-methylphenyl)-1-(2H-tetrazol-5-yl)ethanamine CAS No. 65228-33-3

2-(4-methylphenyl)-1-(2H-tetrazol-5-yl)ethanamine

Cat. No.: B13994594
CAS No.: 65228-33-3
M. Wt: 203.24 g/mol
InChI Key: WXWPRODOKGWEJQ-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-1-(2H-tetrazol-5-yl)ethanamine is an organic compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-1-(2H-tetrazol-5-yl)ethanamine typically involves the reaction of 4-methylbenzylamine with sodium azide and triethyl orthoformate under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-1-(2H-tetrazol-5-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the tetrazole ring to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

2-(4-methylphenyl)-1-(2H-tetrazol-5-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-1-(2H-tetrazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to enzymes and receptors in biological systems. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenyl)-1H-tetrazole: Similar structure but lacks the ethanamine group.

    4-methylphenyl-1H-tetrazole-5-carboxylic acid: Contains a carboxylic acid group instead of an ethanamine group.

    2-(4-methylphenyl)-1-(2H-tetrazol-5-yl)propanamine: Similar structure with a propanamine group instead of an ethanamine group.

Uniqueness

2-(4-methylphenyl)-1-(2H-tetrazol-5-yl)ethanamine is unique due to the presence of both the tetrazole ring and the ethanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

65228-33-3

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

2-(4-methylphenyl)-1-(2H-tetrazol-5-yl)ethanamine

InChI

InChI=1S/C10H13N5/c1-7-2-4-8(5-3-7)6-9(11)10-12-14-15-13-10/h2-5,9H,6,11H2,1H3,(H,12,13,14,15)

InChI Key

WXWPRODOKGWEJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C2=NNN=N2)N

Origin of Product

United States

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